2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as an acetamide group attached to a phenyl ring substituted with chlorine and iodine. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-14-4-3-11(19)7-13(14)17/h3-7H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBMPDABUSNWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the phenoxy intermediate.
Coupling with the Amine: The phenoxy intermediate is then coupled with 2-chloro-4-iodoaniline in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Use of Catalysts: Catalysts like palladium or copper may be employed to enhance the efficiency of the coupling reaction.
Solvent Selection: Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.
Temperature Control: The reactions are typically carried out at controlled temperatures to ensure optimal yields and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the phenoxy and acetamide groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or nitric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the phenyl rings.
Oxidation and Reduction: Products may include oxidized or reduced forms of the phenoxy and acetamide groups.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The phenoxy and acetamide groups may interact with enzymes or receptors, modulating their activity.
Disrupting Cellular Processes: The compound may interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodophenyl)acetamide: Differs in the position of the iodine substituent, which may influence its properties.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is unique due to the presence of both chlorine and iodine substituents on the phenyl rings, which can significantly impact its chemical reactivity and biological activity. The specific arrangement of these substituents may confer distinct properties that make this compound valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
